molecular formula C19H19N3O3S3 B1194120 N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide

N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide

Cat. No. B1194120
M. Wt: 433.6 g/mol
InChI Key: VHTWQMIWARETAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide is a member of indoles.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : This compound has been synthesized for its potential as an antimicrobial agent. New heterocyclic compounds incorporating a sulfamoyl moiety, similar to the one , have shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).

Antioxidant Activity

  • Antioxidant Activities of Related Compounds : Compounds structurally related to the query compound have been synthesized and evaluated for their antioxidant activity. These include acetamidomethylsulfonyl bis heterocycles, which displayed significant radical-scavenging activity (Basha et al., 2013).

Anticancer Potential

  • Anticancer Agent Development : Derivatives of the query compound have been investigated for their potential as anticancer agents. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the compound , were studied for their anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Enzyme Inhibition

  • Inhibitory Action on Carbonic Anhydrase Isoforms : Studies have shown that sulfonamide derivatives of the compound can act as inhibitors of human carbonic anhydrase isoforms, which are involved in various pathologies, including cancer, obesity, and epilepsy (Carta et al., 2017).

Drug Metabolism Studies

  • Drug Metabolism Research : The compound has been used in drug metabolism studies. For example, LY451395, a related biaryl-bis-sulfonamide, was metabolized in preclinical species, and its metabolites were characterized using microbial-based biocatalytic systems (Zmijewski et al., 2006).

Electrophysiological Activity

  • Cardiac Electrophysiological Activity : Some N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the query compound, have been synthesized and evaluated for their cardiac electrophysiological activity, indicating their potential as class III agents (Morgan et al., 1990).

properties

Product Name

N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide

Molecular Formula

C19H19N3O3S3

Molecular Weight

433.6 g/mol

IUPAC Name

N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C19H19N3O3S3/c1-12-8-14-9-13(5-6-17(14)22(12)28(2,24)25)16-11-27-19(20-16)21-18(23)10-15-4-3-7-26-15/h3-7,9,11-12H,8,10H2,1-2H3,(H,20,21,23)

InChI Key

VHTWQMIWARETAV-UHFFFAOYSA-N

SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CS4

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide
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N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide
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N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide
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N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide
Reactant of Route 5
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N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide
Reactant of Route 6
N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide

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